molecular formula C11H15BrN2O B14182049 4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine

4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine

Cat. No.: B14182049
M. Wt: 271.15 g/mol
InChI Key: OMHYHPZGWPNZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of morpholine, a heterocyclic amine, and contains a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine is unique due to its combination of a bromopyridine moiety with a dimethylmorpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-(6-bromopyridin-2-yl)-2,6-dimethylmorpholine

InChI

InChI=1S/C11H15BrN2O/c1-8-6-14(7-9(2)15-8)11-5-3-4-10(12)13-11/h3-5,8-9H,6-7H2,1-2H3

InChI Key

OMHYHPZGWPNZOV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.